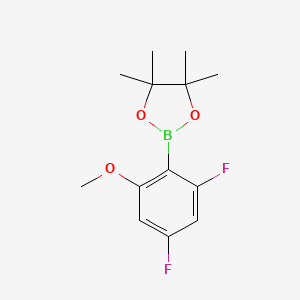

2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position. The boronic acid group is esterified with pinacol, a diol, to form the pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure product .

化学反応の分析

Types of Reactions

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Bases like NaOH or acids like HCl.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Protodeboronation: The corresponding hydrocarbon.

Oxidation: Phenols or other oxygenated derivatives.

科学的研究の応用

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is extensively used in scientific research, particularly in:

Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: In the development of organic electronic materials and polymers.

Biological Studies: As a probe in biochemical assays and for the modification of biomolecules.

作用機序

The primary mechanism of action for 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound’s unique substitution pattern enhances its reactivity and selectivity in these reactions .

類似化合物との比較

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxy substituents, resulting in different reactivity and selectivity.

2,4-Difluorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxy group, affecting its electronic properties.

6-Methoxyphenylboronic Acid Pinacol Ester: Lacks the fluorine substituents, which influences its reactivity.

Uniqueness

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides a balance of electronic effects that enhance its performance in cross-coupling reactions. The presence of both electron-withdrawing fluorine atoms and the electron-donating methoxy group makes it highly versatile in various synthetic applications .

生物活性

2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure, comprising two fluorine atoms and a methoxy group attached to the phenyl ring. With a molecular formula of C13H17BF2O3 and a molecular weight of 256.09 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities.

The synthesis of this compound typically involves multi-step processes that include the formation of the boronic acid and subsequent esterification with pinacol. Its reactivity is influenced by the presence of the fluorine atoms and methoxy group, which can enhance its interaction with biological targets.

Chemical Structure

- Molecular Formula : C13H17BF2O3

- Molecular Weight : 256.09 g/mol

- Structural Features :

- Two fluorine substituents at positions 2 and 4.

- A methoxy group at position 6 on the phenyl ring.

Boronic acids and their derivatives, including this compound, have been identified as effective enzyme inhibitors. They demonstrate significant potential in various therapeutic applications, particularly in oncology.

- Enzyme Inhibition : These compounds can inhibit proteasomes, which are critical for protein degradation in cells. By blocking this pathway, they can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells .

- Anticancer Activity : Research indicates that boronic acid derivatives exhibit anticancer properties against several types of cancer, including multiple myeloma and breast cancer. The mechanism involves disrupting cellular processes essential for tumor growth .

- Antibacterial and Antiviral Properties : Some studies suggest that these compounds may also possess antibacterial and antiviral activities, although specific data on this compound is limited .

Case Studies

Recent studies have highlighted the biological efficacy of boronic acid derivatives:

- Bortezomib : An FDA-approved proteasome inhibitor derived from boronic acids demonstrated significant anti-tumor activity in multiple myeloma patients by inhibiting protein degradation pathways .

- In Vitro Studies : Various boronic esters have shown promising results in inhibiting cancer cell lines during laboratory assays. For instance, compounds structurally similar to this compound exhibited low nanomolar activities against cancer cells in vitro .

Comparative Analysis

To understand the unique properties of this compound compared to other boronic compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms; methoxy group | Potent proteasome inhibitor; anticancer |

| Bortezomib | Boronic acid structure | FDA-approved; used for multiple myeloma |

| Talabostat (PT-100) | Dipeptidyl boronic acid | Immune response modulation |

特性

IUPAC Name |

2-(2,4-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWDJNWNJEFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。